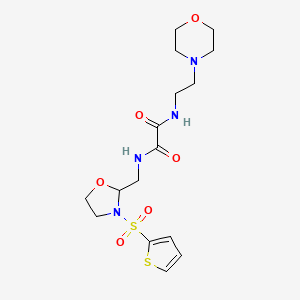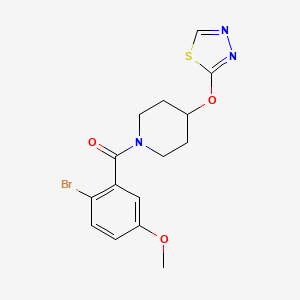
N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H24N4O6S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research has explored the synthesis of new heterocyclic compounds, including oxazolidines and morpholines, highlighting their potential in creating substances with varied biological activities. For example, the synthesis of new derivatives containing the CH2CONHR group demonstrates the versatility of these compounds in chemical synthesis and their potential for further biological evaluation (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).
Antimicrobial Agents
- Oxazolidinones, a class to which the compound may relate, have been identified as novel antimicrobial agents effective against a range of bacterial pathogens. These compounds offer a unique mechanism for bacterial protein synthesis inhibition, exemplifying the scientific interest in their potential as therapeutic agents against resistant bacterial strains (Zurenko et al., 1996).
Potential Therapeutic Applications
- The exploration of morpholine and oxazolidinone derivatives has extended into potential therapeutic applications, including the inhibition of specific receptors or enzymes implicated in disease processes. For instance, the development of neurokinin-1 receptor antagonists suitable for clinical administration demonstrates the ongoing research into compounds that can modulate receptor activity with implications for treating conditions like emesis and depression (Harrison et al., 2001).
Structural and Mechanistic Studies
- Structural and mechanistic studies on compounds similar to "N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide" contribute to a deeper understanding of their chemical behavior and potential for drug development. For example, research into polymorphism of linezolid, a related oxazolidinone antibiotic, reveals insights into its physical properties and stability, which are crucial for pharmaceutical applications (Maccaroni et al., 2008).
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O6S2/c21-15(17-3-4-19-5-8-25-9-6-19)16(22)18-12-13-20(7-10-26-13)28(23,24)14-2-1-11-27-14/h1-2,11,13H,3-10,12H2,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNSIONHQXNXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2767541.png)
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2767542.png)
![methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2767543.png)

![(5-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2767547.png)

![1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2767549.png)

![(E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2767551.png)
![(4-Benzylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2767552.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2767554.png)
![6-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767555.png)
![N-(2,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2767556.png)